Welcome to the BenchChem Online Store!
molecular formula C13H18N2O4 B8788750 Diethyl toluene-2,4-dicarbamate CAS No. 7450-62-6

Diethyl toluene-2,4-dicarbamate

Cat. No. B8788750
M. Wt: 266.29 g/mol
InChI Key: PHYURWGMBQTCSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04388238

Procedure details

733 g of 2,4-diamino-toluene, 1069 g ethyl carbamate, 1160 g ethanol (approximately 96%) and 5.5 g zinc octoate were reacted in the apparatus described in Example 1 for 6.1 hours at 200° C. After the apparatus had cooled and the pressure had been reduced, the reaction mixture was removed, filtered and analyzed by high pressure liquid chromatography (HPLC). A yield of 1220 g (76% of the theoretical yield) of 2,4-bis-(ethoxy carbonylamino)-toluene was obtained.
Quantity
733 g
Type
reactant
Reaction Step One
Quantity
1069 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
catalyst
Reaction Step One
Quantity
1160 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([NH2:8])[CH:5]=[CH:4][C:3]=1[CH3:9].[C:10](=[O:15])([O:12][CH2:13][CH3:14])N>CCCCCCCC([O-])=O.CCCCCCCC([O-])=O.[Zn+2].C(O)C>[CH2:13]([O:12][C:10]([NH:1][C:2]1[CH:7]=[C:6]([NH:8][C:10]([O:12][CH2:13][CH3:14])=[O:15])[CH:5]=[CH:4][C:3]=1[CH3:9])=[O:15])[CH3:14] |f:2.3.4|

Inputs

Step One
Name
Quantity
733 g
Type
reactant
Smiles
NC1=C(C=CC(=C1)N)C
Name
Quantity
1069 g
Type
reactant
Smiles
C(N)(OCC)=O
Name
Quantity
5.5 g
Type
catalyst
Smiles
CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Zn+2]
Name
Quantity
1160 g
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the apparatus had cooled
CUSTOM
Type
CUSTOM
Details
the reaction mixture was removed
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
6.1 h
Name
Type
product
Smiles
C(C)OC(=O)NC1=C(C=CC(=C1)NC(=O)OCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.